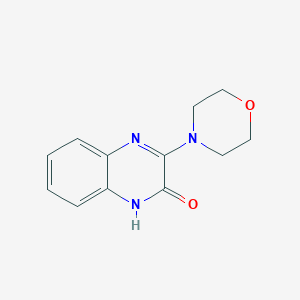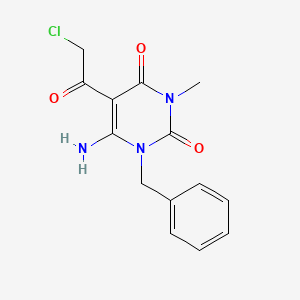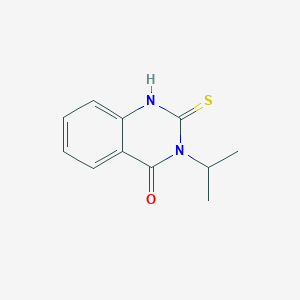
3-ブロモ-4-メチルチオフェン
概要
説明
3-Bromo-4-methylthiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring. It is a yellow to orange liquid with a strong odor and is used in various organic synthesis applications .
科学的研究の応用
3-Bromo-4-methylthiophene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Organic Electronics: Used in the synthesis of oligothiophenes, which are important materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Medicinal Chemistry: Serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
Target of Action
3-Bromo-4-methylthiophene is a chemical compound used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, implying that its targets could be a wide range of organic compounds .
Mode of Action
3-Bromo-4-methylthiophene is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions. The process involves the oxidative addition of 3-Bromo-4-methylthiophene to a palladium catalyst, followed by transmetalation with a boron compound .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Result of Action
The primary result of 3-Bromo-4-methylthiophene’s action is the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The action of 3-Bromo-4-methylthiophene is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the compound’s stability may be influenced by factors such as temperature, light, and air exposure.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylthiophene can be synthesized through several methods. One common method involves the bromination of 4-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-4-methylthiophene often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: 3-Bromo-4-methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the bromine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, acids, and other electrophiles.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products:
Electrophilic Substitution: Various substituted thiophenes.
Nucleophilic Substitution: Thiophene derivatives with different functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules
類似化合物との比較
3-Bromothiophene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylthiophene: Lacks the bromine atom, making it less versatile in coupling reactions.
2-Bromo-4-methylthiophene: Has the bromine atom at the second position, leading to different reactivity and selectivity in reactions
Uniqueness: 3-Bromo-4-methylthiophene is unique due to the combination of the bromine and methyl substituents, which provide a balance of reactivity and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
3-bromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSOPVRLCFJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370584 | |
| Record name | 3-Bromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30318-99-1 | |
| Record name | 3-Bromo-4-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-Bromo-4-methylthiophene play in the synthesis of polymers and what are the characteristics of the resulting materials?
A1: 3-Bromo-4-methylthiophene serves as a key monomer in the synthesis of polythiophenes [, ]. The bromine atom provides a reactive site for polymerization reactions, typically through metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling. The methyl group on the thiophene ring can influence the polymer's electronic properties and solubility.
Q2: What analytical techniques are commonly employed to characterize polymers synthesized using 3-Bromo-4-methylthiophene?
A2: Researchers rely on a suite of techniques to characterize polymers derived from 3-Bromo-4-methylthiophene. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the polymer's structure and composition [].
- Gel Permeation Chromatography (GPC): GPC determines the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process [].
- UV-Vis Spectroscopy: This method helps analyze the polymer's optical properties, which are crucial for applications like light-emitting diodes or sensors [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
